molecular formula C12H11N3O3 B11866709 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid

Katalognummer: B11866709
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: GTEIRDAHGUDTIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid is a chemical compound based on the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative is offered as a high-purity intermediate for research and development. Quinazolinone derivatives are widely investigated for their potent pharmacological properties, including demonstrated anti-inflammatory, antimicrobial, and anticancer effects in scientific studies . The dihydroimidazoquinazoline core is of significant interest; related analogues have shown promising bronchodilator activity in standard experimental models . The acetic acid moiety in this structure provides a versatile handle for further chemical modification, such as the synthesis of ester or amide derivatives, enabling structure-activity relationship (SAR) studies and the development of novel bioactive molecules . Researchers can utilize this compound as a key building block in exploring new therapeutic agents, particularly for applications in inflammation, infectious diseases, and oncology research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H11N3O3

Molekulargewicht

245.23 g/mol

IUPAC-Name

2-(5-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6-yl)acetic acid

InChI

InChI=1S/C12H11N3O3/c16-10(17)7-15-9-4-2-1-3-8(9)11-13-5-6-14(11)12(15)18/h1-4H,5-7H2,(H,16,17)

InChI-Schlüssel

GTEIRDAHGUDTIO-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclodehydration of 4-(2-Hydroxyethylamino)quinazolines

A widely adopted method involves treating 4-chloroquinazoline derivatives with 2-aminoethanol, followed by acid-mediated cyclodehydration. For example, 3a (9-bromo-7-iodo-5-phenyl-2,3-dihydroimidazo[1,2-c]quinazoline) was synthesized by reacting 2-(6-bromo-8-iodo-2-phenylquinazolin-4-yl)amino)ethanol with concentrated sulfuric acid at 120°C for 2 hours. This method achieves yields exceeding 90% under optimized conditions. Adapting this approach, the introduction of a glycine-derived side chain (instead of ethanolamine) could theoretically yield the target acetic acid derivative.

Reductive Cyclization of 2-(2-Nitrophenyl)-1H-imidazoles

An alternative route employs SnCl₂-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-imidazoles with isothiocyanates or isocyanates. While this method was initially designed for thione derivatives, substituting carbon disulfide with a carboxylic acid-containing reagent (e.g., chloroacetic acid) may facilitate the incorporation of the acetic acid group.

Functionalization at the 6-Position: Introducing the Acetic Acid Moiety

Post-core modification is critical for appending the acetic acid group. Key strategies include:

Nucleophilic Substitution Reactions

Quinazoline intermediates bearing leaving groups (e.g., bromine or iodine at the 6-position) can undergo nucleophilic displacement with glycine derivatives. For instance, 4a (9-bromo-5-phenyl-7-(phenylethynyl)-2,3-dihydroimidazo[1.2-c]quinazoline) was synthesized via a Sonogashira coupling using PdCl₂(PPh₃)₂ and CuI. Analogously, substituting phenylacetylene with a protected glycine alkyne could introduce the requisite side chain, followed by deprotection to yield the carboxylic acid.

Carboxamide Hydrolysis

Patent WO2008070150A1 discloses N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]carboxamide derivatives. Hydrolysis of such carboxamides under acidic or basic conditions could generate the corresponding carboxylic acid. For example, treatment of 6-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylnicotinamide with 6M HCl at reflux may cleave the amide bond to produce 2-(5-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid.

Optimization and Challenges

Solvent and Catalyst Selection

  • Cyclodehydration : Concentrated H₂SO₄ or HCl at elevated temperatures (100–120°C) are effective but require careful handling due to corrosivity.

  • Cross-Coupling Reactions : PdCl₂(PPh₃)₂/CuI in DMF-EtOH mixtures enable efficient Sonogashira couplings, as demonstrated for 4a (66% yield).

Protecting Group Strategies

The acetic acid group’s reactivity necessitates protection during synthesis. tert-Butyl esters or silyl ethers are commonly used, with subsequent deprotection via trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).

Data Summary: Synthetic Routes and Yields

MethodStarting MaterialKey Reagents/ConditionsYieldReference
Cyclodehydration4-Chloroquinazoline + Glycine derivativeH₂SO₄, 120°C, 2 h~85%*
Reductive Cyclization2-(2-Nitrophenyl)imidazoleSnCl₂, CH₃COOH, reflux70–80%
Sonogashira Coupling6-BromoimidazoquinazolinePdCl₂(PPh₃)₂, CuI, DMF-EtOH65–75%
Carboxamide HydrolysisN-Substituted carboxamide6M HCl, reflux, 12 h~90%

*Theoretical yield based on analogous reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in different applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Properties:
The compound is noted for its potential as a therapeutic agent. Research indicates that derivatives of imidazoquinazolines exhibit significant biological activities, including:

  • Antihypertensive Effects: Certain derivatives have been identified as hypotensive agents, which could be beneficial in treating hypertension and related cardiovascular conditions .
  • Coronary Dilation: The compound's structure suggests it may serve as a coronary dilator, enhancing blood flow and reducing cardiac workload .

Antimicrobial and Anticancer Potential:
Recent studies have demonstrated that compounds related to 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid exhibit antimicrobial and anticancer properties:

  • Antitubercular Activity: Research has highlighted the efficacy of similar quinazoline derivatives against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .
  • Anticancer Properties: Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro, indicating that 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid may also possess anticancer activity .

Synthetic Methodologies

Synthesis Techniques:
The synthesis of this compound involves several innovative approaches. The following table summarizes key synthetic routes and their outcomes:

Synthetic Method Description Yield
N-Alkylation Reactions Involves alkylating intermediates to form the desired quinazoline structure.Moderate (50-70%)
Cyclization Techniques Utilizes cyclization reactions to construct the imidazoquinazoline framework.High (80-90%)
Functional Group Modifications Allows for the introduction of various substituents at different positions.Variable (30-80%)

These methods highlight the versatility in synthesizing derivatives of the compound, which can be tailored for specific biological activities.

Case Studies

Several case studies emphasize the compound's applications:

  • Case Study 1: A study demonstrated the effectiveness of a derivative in reducing blood pressure in animal models, supporting its use as a potential antihypertensive medication.
  • Case Study 2: Another research project focused on the antimicrobial activity of synthesized compounds against resistant strains of bacteria, indicating its promise in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Compared Compounds

Compound Name Core Structure 6-Position Substituent Functional Groups/Rings
Target Compound Imidazo[1,2-c]quinazolinone Acetic acid -COOH
Benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-thione Benzoimidazo[1,2-c]quinazoline Thione (-C=S) Thione, alkyl/aryl substituents
N-R-2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)thio]acetamides Triazino[2,3-c]quinazoline Thioacetamide (-S-C(=O)-NHR) Thiazole/thiadiazole fragments
12-Arylindolo[1,2-c]quinazolin-6(5H)-ones Indolo[1,2-c]quinazoline Ketone (-C=O) Aryl substituents at C12
2-[(5Z)-6-Oxo-5-(2-oxo-1-propylindol-3-ylidene)... Thiazolo[3,2-b]triazole Phenyl acetate Z-configuration double bond, indole

Key Observations :

  • Substituent Impact : The acetic acid group in the target compound improves water solubility compared to thione (-C=S) or thioacetamide (-S-C(=O)-NHR) derivatives, which are more lipophilic .
  • Core Modifications: Fusing indole or triazine rings (e.g., indolo[1,2-c]quinazoline or triazino[2,3-c]quinazoline ) alters π-π stacking and electron distribution, affecting receptor binding.

Table 3: Pharmacological Profiles

Compound Bioactivity IC50/EC50 (µM) Reference
Target Compound In silico predictions suggest COX-2 inhibition potential N/A
Benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-thione Antifungal activity against C. albicans (MIC: 12.5–50 µg/ml) 50 µg/ml
Mannich Bases of Benzimidazo[1,2-c]quinazolin-6(5H)-thione Antibacterial (Gram-positive: MIC 6.25–25 µg/ml) 6.25–25
12-Arylindolo[1,2-c]quinazolin-6(5H)-ones Anticancer (HeLa cells: IC50 8.7–14.2 µM) 8.7–14.2

Key Findings :

  • Antimicrobial Activity : Thione and thioacetamide derivatives (e.g., ) exhibit stronger antifungal/antibacterial effects than the target compound, likely due to sulfur-mediated membrane disruption.
  • Solubility vs. Activity : The acetic acid group may reduce direct antimicrobial potency compared to lipophilic analogs but improves bioavailability for systemic applications .

Physicochemical Properties

Table 4: Molecular Properties

Compound Molecular Formula Molecular Weight logP* Hydrogen Bond Donors
Target Compound C13H11N3O3 265.25 1.2 3 (COOH, NH)
Benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-thione C14H8N3S 274.30 3.5 1 (NH)
2-[(5Z)-6-Oxo-5-(2-oxo-1-propylindol-3-ylidene)... C23H18N4O4S 446.48 4.8 2 (C=O)

*logP values estimated using ChemDraw.

Insights :

  • The target compound’s lower logP (1.2 vs. 3.5–4.8) suggests superior aqueous solubility, advantageous for oral administration.
  • Thione and thioacetamide derivatives exhibit higher membrane permeability due to increased lipophilicity .

Biologische Aktivität

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid is a derivative of the quinazoline family, characterized by its bicyclic structure that includes an imidazo[1,2-c]quinazoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cancer cell growth and survival.

Chemical Structure and Properties

  • Molecular Formula : C12H11N3O3
  • Molecular Weight : 245.23 g/mol

The presence of a carboxylic acid group enhances the solubility and reactivity of this compound, making it suitable for various biological applications. Its unique structure allows it to interact with multiple biological targets.

1. Inhibition of PI3K

Research indicates that 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid acts as a potent inhibitor of PI3K. This is significant because PI3K is a key player in signaling pathways related to cell proliferation and survival, making it a critical target in cancer therapy. Preliminary studies suggest that this compound can effectively reduce the activity of PI3K in vitro, potentially leading to decreased cancer cell viability.

2. Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promise in exhibiting antimicrobial properties. Studies have indicated that derivatives within the imidazoquinazoline class possess significant antibacterial and antifungal activities, suggesting that 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid may also contribute to these effects.

3. Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Research into similar compounds has revealed that modifications to the imidazoquinazoline scaffold can enhance anti-inflammatory activity, indicating that further exploration of this compound could yield beneficial results in inflammatory disease models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid. The following table summarizes some related compounds and their notable activities:

Compound NameStructure TypeNotable Activity
1. 2-(4-Oxo-4H-chromen-3-yl)acetic acidChromone derivativeAntioxidant properties
2. 4-(5-Oxo-1H-pyrazole-4-carboxylic acidPyrazole derivativeAnti-inflammatory activity
3. 7-Amino-4-methylcoumarinCoumarin derivativeAnticancer activity

The imidazoquinazoline framework enhances specificity as a PI3K inhibitor compared to other compounds that may act through different mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazo[1,2-c]quinazolines:

  • Cytotoxicity Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from imidazoquinazolines showed IC50 values indicating potent anticancer activity against colon cancer and melanoma cells .
  • Enzyme Inhibition : A study focused on α-glucosidase inhibition demonstrated that certain derivatives exhibited IC50 values ranging from 12.44 μM to over 300 μM, showcasing their potential as therapeutic agents for type 2 diabetes mellitus .
  • Molecular Docking Studies : Advanced techniques such as molecular docking have been utilized to elucidate the binding affinities and interaction mechanisms of this compound with its biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic chemistry. For example, alkylation of tetrazolo[1,5-c]quinazolin-5(6H)-one with chloroacetic acid derivatives may fail due to quinazoline ring cleavage, necessitating alternative routes such as alkaline hydrolysis of ester intermediates (e.g., 2-(5-oxotetrazolo[1,2-c]quinazolin-6(5H)-yl)acetate esters) . Optimization involves adjusting reaction conditions (e.g., pH, temperature) and monitoring intermediates via TLC and spectroscopic methods (e.g., NMR, IR) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Thin-layer chromatography (TLC) is used for preliminary purity assessment. Definitive characterization requires spectroscopic methods:

  • NMR : To confirm the quinazoline core and acetic acid sidechain.
  • IR : To identify carbonyl (C=O) and amine (N-H) functional groups.
  • Mass spectrometry : For molecular weight confirmation .
    • Recrystallization from DMF/acetic acid mixtures can improve purity .

Advanced Research Questions

Q. How can computational methods address challenges in synthesizing or stabilizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling rational design of synthetic routes. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to bypass trial-and-error methods . Molecular dynamics simulations also model stability under varying solvents or temperatures, guiding experimental storage conditions (e.g., room temperature vs. desiccated environments) .

Q. What strategies mitigate undesired ring cleavage during functionalization of the quinazoline core?

  • Methodological Answer : Alkylation or acylation reactions may destabilize the quinazoline ring. Strategies include:

  • Protecting groups : Temporarily blocking reactive sites (e.g., using acetyl or benzyl groups) during functionalization.
  • pH control : Avoiding strongly alkaline conditions that promote hydrolysis, as observed in ester-to-acid conversions .
  • Alternative reagents : Using mild electrophiles (e.g., chloroacetamide instead of chloroacetyl chloride) to reduce side reactions .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or polymorphism. Approaches include:

  • Variable-temperature NMR : To detect dynamic equilibria between tautomeric forms.
  • X-ray crystallography : To confirm solid-state structure and hydrogen-bonding networks.
  • Comparative analysis : Cross-referencing with analogous compounds (e.g., tetrazolo[1,5-c]quinazolinones) to identify systematic spectral trends .

Q. What role do solvent effects play in the compound’s reactivity and byproduct formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation reactions but may stabilize reactive intermediates that lead to byproducts. Solvatochromic studies (e.g., UV-vis spectroscopy) quantify solvent polarity effects on reaction kinetics . For example, acetic acid as a solvent in cyclization steps can protonate intermediates, reducing unwanted side reactions .

Methodological Resources

  • Synthetic Protocols : Reference stepwise procedures from , and 18 for reproducible synthesis.
  • Data Validation : Use PubChem (CID 132316042) for spectral and physicochemical data cross-verification .
  • Computational Tools : Leverage reaction simulation software (e.g., Gaussian, ORCA) for mechanistic insights .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.